An In-depth Technical Guide to the Physicochemical Properties of Pyridin-4-ylurea
An In-depth Technical Guide to the Physicochemical Properties of Pyridin-4-ylurea
Introduction
Pyridin-4-ylurea is a small molecule of significant interest within the realms of medicinal chemistry and drug development. As a derivative of urea and pyridine, it possesses a unique combination of structural features that confer upon it the potential for diverse biological activities. The urea moiety is a well-established pharmacophore known for its ability to form strong hydrogen bonds with biological targets, a characteristic leveraged in numerous approved drugs.[1] The pyridine ring, a bioisostere of a phenyl group, introduces polarity, potential for hydrogen bonding, and can influence the metabolic stability and solubility of a molecule.[2] The interplay of these functional groups dictates the physicochemical properties of Pyridin-4-ylurea, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for researchers and scientists engaged in the design and development of novel therapeutics. This guide provides a comprehensive overview of the key physicochemical characteristics of Pyridin-4-ylurea, supported by theoretical predictions and established experimental methodologies for their determination.
Molecular Identity and Structure
A clear understanding of the molecular identity and structure of Pyridin-4-ylurea is the foundation for exploring its physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | pyridin-4-ylurea | PubChem[3] |
| CAS Number | 13262-38-9 | PubChem[3] |
| Molecular Formula | C₆H₇N₃O | PubChem[3] |
| Molecular Weight | 137.14 g/mol | PubChem[3] |
| Canonical SMILES | C1=CN=CC=C1NC(=O)N | PubChem[3] |
| InChI Key | ICJVRPQWEPOSOL-UHFFFAOYSA-N | PubChem[3] |
The structure of Pyridin-4-ylurea, characterized by a urea group attached to the 4-position of a pyridine ring, is depicted below.
Caption: 2D structure of Pyridin-4-ylurea.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For Pyridin-4-ylurea, these properties are influenced by the interplay between the polar urea and pyridine functionalities.
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Water Solubility | Low (predicted) | - | Inferred from related compounds[4] |
| pKa (pyridinium ion) | ~4-5 (estimated) | Theoretical/QSAR | Based on substituted pyridines[5][6] |
| logP | -0.1 | Computed (XLogP3) | PubChem[3] |
Expert Insights:
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Solubility: The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridine nitrogen) suggests some aqueous solubility. However, the overall planarity and potential for intermolecular hydrogen bonding in the solid state might limit this. The predicted low aqueous solubility for similar pyridine-urea derivatives supports this notion.[4]
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pKa: The pyridine nitrogen is basic and will be protonated at acidic pH. The pKa of the conjugate acid (pyridinium ion) is expected to be in the range of 4-5, slightly lower than that of pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing effect of the urea substituent. This property is crucial for understanding the charge state of the molecule at physiological pH and its potential for salt formation to improve solubility.
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logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The computed XLogP3 value of -0.1 suggests that Pyridin-4-ylurea is relatively hydrophilic.[3] This is consistent with the presence of multiple hydrogen bond donors and acceptors. Lipophilicity is a key factor in membrane permeability and off-target toxicity.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of Pyridin-4-ylurea.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, a gold standard for solubility measurement.
Principle: A supersaturated solution of the compound in water is agitated until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then determined, typically by UV-Vis spectroscopy or HPLC.
Step-by-Step Methodology:
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Preparation of a Saturated Solution:
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Add an excess amount of Pyridin-4-ylurea to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial.
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-
Equilibration:
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Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
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-
Phase Separation:
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Allow the vial to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solid to settle.
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-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent (e.g., water or a water/organic mixture) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
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Analyze the diluted sample using a validated analytical method, such as UV-Vis spectroscopy at the λmax of Pyridin-4-ylurea or by HPLC with UV detection.
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Construct a calibration curve using standard solutions of Pyridin-4-ylurea of known concentrations.
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Determine the concentration of the dissolved compound in the original saturated solution from the calibration curve, accounting for the dilution factor.
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Caption: Workflow for Solubility Determination.
Protocol 2: Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.
Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored with a pH electrode. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
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Sample Preparation:
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Dissolve a precisely weighed amount of Pyridin-4-ylurea in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
-
Titration Setup:
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Place the solution in a thermostated vessel (e.g., at 25 °C).
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.
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-
Titration:
-
Add the titrant in small, precise increments.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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-
Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. This can be found from the first derivative of the titration curve (where the slope is maximal).
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Protocol 3: Determination of logP (HPLC Method)
This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of the octanol-water partition coefficient (logP).
Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.
Step-by-Step Methodology:
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Chromatographic System:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The composition is kept constant (isocratic elution).
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-
Calibration:
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Inject a series of standard compounds with known logP values that bracket the expected logP of Pyridin-4-ylurea.
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Measure the retention time (t_R_) for each standard.
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Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the void time of the column.
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Plot log(k') versus the known logP values to generate a calibration curve.
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-
Sample Analysis:
-
Dissolve Pyridin-4-ylurea in the mobile phase and inject it into the HPLC system.
-
Measure its retention time and calculate its capacity factor (k').
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-
logP Determination:
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Determine the logP of Pyridin-4-ylurea by interpolating its log(k') value onto the calibration curve.
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Caption: Workflow for logP Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Pyridin-4-ylurea.
¹H NMR Spectroscopy (Proton NMR)
Expected Chemical Shifts (in DMSO-d₆):
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Pyridine Protons: The protons on the pyridine ring will appear as two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen (at C2 and C6) will be the most deshielded.
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Urea Protons (N-H): The N-H protons of the urea group will appear as two distinct broad singlets, likely in the range of δ 6.0-9.0 ppm. Their chemical shifts can be concentration and temperature dependent. The proton on the nitrogen attached to the pyridine ring will likely be more deshielded.
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Amine Protons (NH₂): The terminal NH₂ protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy (Carbon NMR)
Expected Chemical Shifts (in DMSO-d₆):
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Urea Carbonyl (C=O): The carbonyl carbon of the urea group is expected to appear in the range of δ 150-160 ppm.
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Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C4) and the carbons ortho to the ring nitrogen (C2 and C6) will have distinct chemical shifts.
Infrared (IR) Spectroscopy
Expected Vibrational Frequencies (cm⁻¹):
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N-H Stretching: Two or more bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea group.
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C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹ due to the carbonyl stretch of the urea.
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N-H Bending (Amide II): A band in the region of 1550-1650 cm⁻¹.
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C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Expected Fragmentation:
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Pyridin-4-ylurea (m/z = 137.14).
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Key Fragments: Common fragmentation patterns would involve the cleavage of the urea linkage, leading to fragments corresponding to the pyridyl isocyanate ion and the aminopyridine ion.
Conclusion
References
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]
-
Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. Iraqi National Journal of Chemistry. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]
-
N'-(4-pyridinyl)urea - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]
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Acidity Study on 3-Substituted Pyridines. MDPI. [Link]
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1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032565). Human Metabolome Database. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. [Link]
-
Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. [Link]
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A Quantitative Structure-Activity Relationship (QSAR) Study of Some Diaryl Urea Derivatives of B-RAF Inhibitors. PubMed. [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]
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13C-NMR spectrum of ( 4 ). ResearchGate. [Link]
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Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. NIH. [Link]
-
Urea, 4-pyridinyl-. PubChem. [Link]
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